CMC Comparison: C9 vs. C8 and C6 Perfluorocarboxylates
Sodium heptadecafluorononanoate (NaPFN, C9) exhibits a CMC of 10.0 mmol·dm⁻³ at 30 °C, determined by surface tension and electrical conductivity measurements [1]. This value is 3-fold lower than that of the C8 homolog sodium perfluorooctanoate (NaPFO, CMC = 30 mmol·dm⁻³) and 20-fold lower than sodium perfluorohexanoate (NaPFHx, C6, CMC = 200 mmol·dm⁻³) [2]. The progressive CMC reduction with increasing perfluorinated chain length follows the Stauff–Klevens rule, with each –CF₂– group contributing an incremental free energy of micellization of approximately −4.8 kJ·mol⁻¹ [3].
| Evidence Dimension | Critical micelle concentration (CMC) at ~30 °C |
|---|---|
| Target Compound Data | 10.0 mmol·dm⁻³ |
| Comparator Or Baseline | NaPFO (C8): 30 mmol·dm⁻³; NaPFHx (C6): 200 mmol·dm⁻³ |
| Quantified Difference | NaPFN CMC is 3× lower than NaPFO; 20× lower than NaPFHx |
| Conditions | Aqueous solution, 30 °C, surface tension and electrical conductivity methods; NaPFO and NaPFHx values from conductivity measurements at 25–30 °C |
Why This Matters
A 3× lower CMC means NaPFN achieves equivalent surface tension reduction using one-third the surfactant loading of NaPFO, directly reducing raw material costs and formulation viscosity in applications such as fluoropolymer emulsion polymerization and high-performance wetting agents.
- [1] Downer A, Eastoe J, Pitt AR, Penfold J, Heenan RK. Adsorption and micellisation of partially- and fully-fluorinated surfactants. Colloids Surf A Physicochem Eng Asp. 1999;156(1-3):33-48. doi:10.1016/S0927-7757(99)00011-4. View Source
- [2] El Mouden A, Kaddami M, Lebrun L, et al. Role of chain length and electrolyte on the micellization of anionic fluorinated surfactants in water. Colloids Surf A Physicochem Eng Asp. 2021;628:127313. doi:10.1016/j.colsurfa.2021.127313. View Source
- [3] González-Pérez A, Ruso JM, Romero MJ, Blanco E, Prieto G, Sarmiento F. Application of thermodynamic models to study micellar properties of sodium perfluoroalkyl carboxylates in aqueous solutions. Chem Phys. 2005;313(1-3):245-259. doi:10.1016/j.chemphys.2005.01.010. View Source
